4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
CAS No.: 1006433-24-4
Cat. No.: VC4047170
Molecular Formula: C6H4F3N3O4
Molecular Weight: 239.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006433-24-4 |
|---|---|
| Molecular Formula | C6H4F3N3O4 |
| Molecular Weight | 239.11 g/mol |
| IUPAC Name | 4-nitro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H4F3N3O4/c7-6(8,9)2-11-1-3(12(15)16)4(10-11)5(13)14/h1H,2H2,(H,13,14) |
| Standard InChI Key | JYIYGHMDRUPKPM-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NN1CC(F)(F)F)C(=O)O)[N+](=O)[O-] |
| Canonical SMILES | C1=C(C(=NN1CC(F)(F)F)C(=O)O)[N+](=O)[O-] |
Introduction
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a nitro group and a trifluoroethyl substituent attached to a pyrazole ring, along with a carboxylic acid functional group at the 3-position.
Key Features:
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Molecular Formula: C6H4F3N3O4
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Molecular Weight: Approximately 239.11 g/mol
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CAS Number: 1006433-24-4
Synthesis and Chemical Reactions
The synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. The compound can undergo various chemical reactions due to its reactive functional groups. For instance, the nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, while the trifluoroethyl group enhances lipophilicity, facilitating interactions with lipid membranes and intracellular targets.
Biological Activities and Applications
Given its structural features, 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is likely to exhibit significant biological activities, such as antimicrobial and anticancer properties. The presence of a carboxylic acid group may also allow it to participate in biochemical reactions involving carboxylation or decarboxylation processes.
Potential Applications:
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Medicinal Chemistry: Its unique combination of functional groups makes it valuable for developing novel drugs with specific biological activities.
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Scientific Research: Useful in studies requiring compounds with diverse chemical and biological properties.
Similar Compounds:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine | C5H5F3N4O2 | 210.11 g/mol |
| 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | C5H4F3N3O2 | 183.10 g/mol |
| 1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole | C6H6F3N3O3 | 225.13 g/mol |
These compounds share similar structural elements but differ in their functional groups and biological activities.
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